Cas no 5421-29-4 (2-phenoxyethyl 2-phenoxyacetate)
5421-29-4 structure
Product Name:2-phenoxyethyl 2-phenoxyacetate
Numero CAS:5421-29-4
MF:C16H16O4
MW:272.295845031738
CID:1590067
PubChem ID:221715
Update Time:2025-04-21
2-phenoxyethyl 2-phenoxyacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-phenoxyethyl 2-phenoxyacetate
- AR-1E4775
- Phenoxy-essigsaeure-(2-phenoxy-aethylester)
- 4-phenoxyethyl 2-phenoxyacetate
- phenoxyacetic acid 2-phenoxyethyl ester
- phenoxy-acetic acid-(2-phenoxy-ethyl ester)
- 2-phenoxyethyl phenoxyacetate
- AC1L5AOW
- AC1Q68A7
- CTK5A0020
- 2-Phenoxyaethyl-phenoxyacetat
- AG-J-74443
- NSC6680
- AR-1E4775; Phenoxy-essigsaeure-(2-phenoxy-aethylester); 4-phenoxyethyl 2-phenoxyacetate; phenoxyacetic acid 2-phenoxyethyl ester; phenoxy-acetic acid-(2-phenoxy-ethyl ester); 2-phenoxyethyl phenoxyacetate; AC1L5AOW; AC1Q68A7; CTK5A0020; 2-Phenoxyaethyl-phenoxyacetat; AG-J-74443; NSC6680;
- 5421-29-4
- DTXSID10278233
- NSC-6680
-
- Inchi: 1S/C16H16O4/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10H,11-13H2
- Chiave InChI: NNGMJYKCCVEABQ-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1)CCOC(COC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 272.10488
- Massa monoisotopica: 272.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 8
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 44.8Ų
Proprietà sperimentali
- Densità: 1.159
- Punto di ebollizione: 387.4°C at 760 mmHg
- Punto di infiammabilità: 170.3°C
- Indice di rifrazione: 1.55
- PSA: 44.76
- LogP: 2.68760
2-phenoxyethyl 2-phenoxyacetate Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
5421-29-4 (2-phenoxyethyl 2-phenoxyacetate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti